![molecular formula C9H15B B3214032 5-(Bromomethyl)cyclooct-1-ene CAS No. 113358-30-8](/img/structure/B3214032.png)
5-(Bromomethyl)cyclooct-1-ene
Overview
Description
5-(Bromomethyl)cyclooct-1-ene is a chemical compound with the formula C9H15Br and a molecular weight of 203.12 g/mol . It is a brominated derivative of cyclooctene .
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)cyclooct-1-ene consists of a cyclooctene ring with a bromomethyl group attached . The InChI code for the compound is 1S/C9H15Br/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-8H2/b2-1- .Scientific Research Applications
Microwave-Assisted Kinetic Resolution
The compound has been used in the microwave-assisted kinetic resolution of homochiral (Z)-cyclooct-5-ene-1,2-diol and (Z)-2-acetoxycyclooct-4-enyl acetate . The benefits of lipases and microwave irradiation on the kinetic resolution of these racemic homochiral compounds have been reported .
Biocatalysis
The compound has been used in biocatalysis, an attractive alternative to conventional chemical methods . The use of biocatalysts, especially lipases, has become popular due to their unusual properties, including broad substrate specificity .
3. Synthesis of Enantiomerically Pure Vicinal Diols Enantiomerically pure vicinal diols are versatile chemical scaffolds for the production of flavors and fragrances . The compound has been used in the enantioselective synthesis of these diols .
Synthesis of Methyl Jasmonate Derivatives
The compound has been used in the synthesis of methyl jasmonate derivatives from optically active bicyclo [3.3.0] octane derivatives by transannular cyclization .
[3+2] Cycloaddition
The compound has been used in [3+2] cycloaddition with nitrile oxides . This is a common bioorthogonal transformation .
[4+2] Cycloaddition
The compound has been used in [4+2] cycloaddition involving 1,2,4,5-tetrazines and 1,2,4-triazines . This is another common bioorthogonal transformation .
properties
IUPAC Name |
(1Z)-5-(bromomethyl)cyclooctene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-8H2/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVLUGMSRTWIB-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)cyclooct-1-ene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.